An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-2-methylquinoxaline
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-2-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 6-fluoro-2-methylquinoxaline. As a member of the quinoxaline family—a class of heterocyclic compounds renowned for their broad pharmacological activities—this molecule holds significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data available for 6-fluoro-2-methylquinoxaline, this guide synthesizes information from closely related analogues and established chemical principles to present a robust predictive analysis of its synthesis, physicochemical properties, reactivity, and potential applications. This document aims to serve as a foundational resource for researchers engaged in the design and synthesis of novel quinoxaline-based compounds.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] The inherent electronic characteristics of the quinoxaline core, coupled with its synthetic tractability, have led to the development of a vast array of derivatives exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]
The strategic introduction of a fluorine atom and a methyl group onto the quinoxaline framework, as in 6-fluoro-2-methylquinoxaline, is anticipated to modulate its physicochemical and biological profile significantly. Fluorine, with its high electronegativity, can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The methyl group can provide a site for further functionalization and can also impact the molecule's steric and electronic properties. This guide will delve into the anticipated chemical landscape of this promising, yet under-documented, molecule.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Information for 6-Fluoro-2-methylquinoxaline | Rationale/Comparison with 2-Methylquinoxaline[4] |
| Molecular Formula | C₉H₇FN₂ | Introduction of a fluorine atom. |
| Molecular Weight | 162.17 g/mol | Increased from 144.17 g/mol due to the fluorine atom. |
| Appearance | Likely a solid at room temperature | 2-Methylquinoxaline is a liquid, but halogenation often increases melting point. |
| Boiling Point | Expected to be slightly higher than 245-247 °C | The boiling point of 2-methylquinoxaline is 245-247 °C; the fluorine atom will likely increase intermolecular forces. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and chloroform. | Similar to other quinoxaline derivatives. |
| pKa | Expected to be slightly lower than that of 2-methylquinoxaline. | The electron-withdrawing nature of the fluorine atom will decrease the basicity of the nitrogen atoms in the pyrazine ring. |
Synthesis of 6-Fluoro-2-methylquinoxaline: A Proposed Protocol
The most established and versatile method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For 6-fluoro-2-methylquinoxaline, the logical precursors are 4-fluoro-1,2-phenylenediamine and pyruvaldehyde (methylglyoxal).
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-fluoro-2-methylquinoxaline.
Detailed Experimental Protocol
This protocol is based on established procedures for quinoxaline synthesis.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add pyruvaldehyde (1 equivalent, typically as a 40% aqueous solution) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to yield pure 6-fluoro-2-methylquinoxaline.
Spectroscopic Characterization: Predicted Data
The structural confirmation of the synthesized 6-fluoro-2-methylquinoxaline would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.7-2.9 ppm. The aromatic protons will appear in the region of δ 7.5-8.5 ppm, with coupling patterns influenced by the fluorine atom. The proton on the pyrazine ring will likely be a singlet.
-
¹³C NMR: The carbon NMR will show a signal for the methyl carbon around δ 20-25 ppm. The aromatic and heterocyclic carbons will appear in the δ 120-160 ppm region. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations of the quinoxaline ring (in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (typically in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of other quinoxaline derivatives.
Chemical Reactivity and Mechanistic Insights
The reactivity of 6-fluoro-2-methylquinoxaline is governed by the interplay of the electron-deficient pyrazine ring and the substituents on the benzene ring.
Reactivity of the Quinoxaline Core
The quinoxaline ring system is generally susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine ring, due to the electron-withdrawing effect of the two nitrogen atoms.[3]
Influence of Substituents
-
Fluorine Atom: The strongly electron-withdrawing fluorine atom at the 6-position will further decrease the electron density of the aromatic system, making the ring more susceptible to nucleophilic aromatic substitution, although the fluorine itself is generally a poor leaving group in such reactions unless activated.
-
Methyl Group: The methyl group at the 2-position is a site for potential oxidation or halogenation under specific conditions, providing a handle for further derivatization.[3] It can also undergo condensation reactions with aldehydes.[6]
Caption: Potential reaction sites on 6-fluoro-2-methylquinoxaline.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of 6-fluoro-2-methylquinoxaline have not been reported, the quinoxaline scaffold is a key component in numerous therapeutic agents.
-
Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[7][8] The substitution pattern of 6-fluoro-2-methylquinoxaline makes it an interesting candidate for screening in cancer cell lines.
-
Antimicrobial and Antiviral Activity: Quinoxaline derivatives have shown broad-spectrum antimicrobial and antiviral activities.[7][9] The presence of fluorine can enhance these properties.
-
Materials Science: The electron-deficient nature of the quinoxaline ring makes these compounds suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[3]
Safety and Handling
Detailed toxicity data for 6-fluoro-2-methylquinoxaline is not available. However, based on related compounds, it should be handled with appropriate safety precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system.[10] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
6-Fluoro-2-methylquinoxaline is a promising heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently scarce, this in-depth technical guide provides a comprehensive predictive analysis of its chemical properties, a plausible synthetic route, and expected spectroscopic data based on the well-established chemistry of quinoxalines. The insights presented herein are intended to facilitate further research and development of this and related quinoxaline derivatives, ultimately unlocking their full potential in various scientific disciplines.
References
-
PubChem. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784. National Center for Biotechnology Information. [Link]
-
Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38653-38664. [Link]
-
Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1085. [Link]
-
El-Taweel, F. M. A. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2, 236-253. [Link]
-
Al-Ostath, A. I., et al. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 11(8), 1-8. [Link]
-
Chen, S. F., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry, 19(21), 3582-3596. [Link]
-
SpectraBase. 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. [Link]
-
Sharma, V., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 2(1), 496-503. [Link]
-
FDA.gov. 6-FLUORO-2-METHYLQUINOLINE. [Link]
-
ResearchGate. Biological activity of quinoxaline derivatives. [Link]
-
NIST. Quinoxaline, 2-methyl-. [Link]
-
ResearchGate. Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. [Link]
-
Mahmoodi, A., et al. (2014). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Current Protocols in Chemical Biology, 6(1), 1-22. [Link]
-
Proffitt, J. A. (1951). Further studies of the reactions of quinoxaline and 2-methylquinoxaline. Graduate Theses and Dissertations. 1119. [Link]
-
ResearchGate. Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]
-
ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxaline, 2-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem [pubchem.ncbi.nlm.nih.gov]



